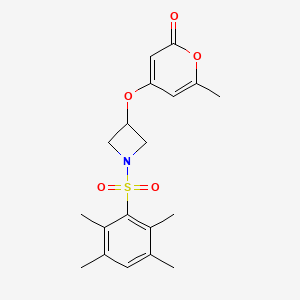
6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidinone derivatives as described in the provided papers involves multi-step reactions starting with base compounds and proceeding through various chemical transformations. In the first paper, the synthesis begins with 3-methyl-1H-pyrazol-5(4H)-one, which is subjected to Betti’s condensation reaction with aldehydes and ammonia to yield a precursor compound. This intermediate is then further reacted with chloroacetic acid and POCl3 in the presence of triethylamine to form the final azetidinone derivatives . The second paper outlines a different synthetic route where 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one is reacted with benzene sulfonyl chloride in the presence of pyridine to produce phenyl sulfonyl pyrazoline derivatives . Both synthetic methods involve the use of reagents and catalysts to drive the formation of the azetidinone ring, a core structure in the target compounds.
Molecular Structure Analysis
The molecular structures of the synthesized azetidinone derivatives were confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) . These techniques provide information about the functional groups present and the chemical environment of the hydrogen atoms within the molecules, respectively. Elemental analysis was also employed to verify the composition of the compounds. The presence of the azetidinone ring, a four-membered cyclic amide, is central to the molecular structure and is expected to influence the chemical reactivity and biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are characterized by the formation of the azetidinone ring, which is a result of nucleophilic substitution reactions and condensation processes . The reactivity of the azetidinone ring is influenced by the presence of substituents on the ring and the adjacent phenyl rings, which can affect the electron density and steric hindrance around the reactive sites. The papers do not provide detailed mechanisms of the reactions, but it can be inferred that the reactions proceed through intermediates that facilitate the closure of the azetidinone ring.
Physical and Chemical Properties Analysis
While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, some inferences can be made based on the molecular structure and the presence of specific functional groups. The azetidinone derivatives are likely to exhibit polar characteristics due to the presence of the amide bond and sulfonyl groups, which can engage in hydrogen bonding and dipole-dipole interactions. These properties may influence the solubility of the compounds in various solvents and their interaction with biological targets. The antibacterial and antifungal activities of the compounds suggest that they can interact with microbial cells, possibly by interfering with cell wall synthesis or other vital processes .
特性
IUPAC Name |
6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-11-6-12(2)15(5)19(14(11)4)26(22,23)20-9-17(10-20)25-16-7-13(3)24-18(21)8-16/h6-8,17H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYIJFQYWWJTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)

![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)

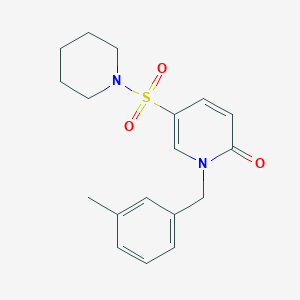
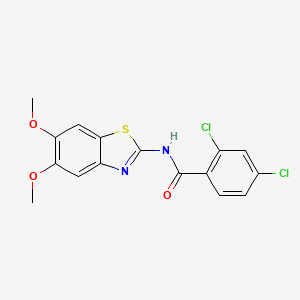
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)
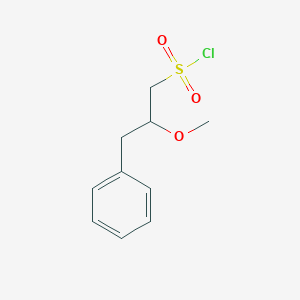
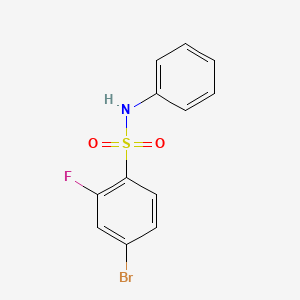
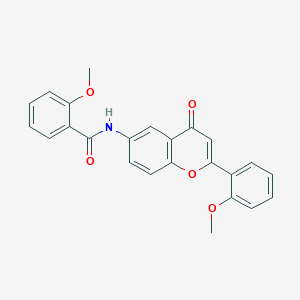

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)